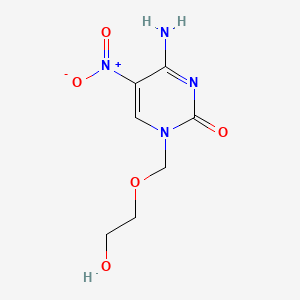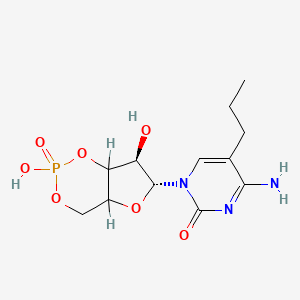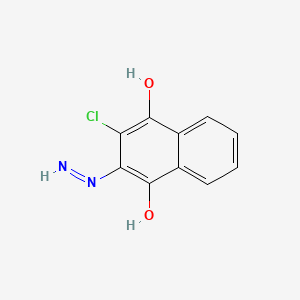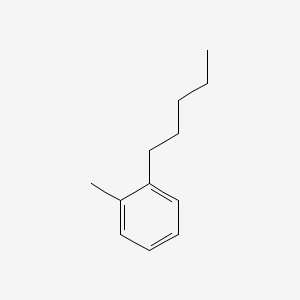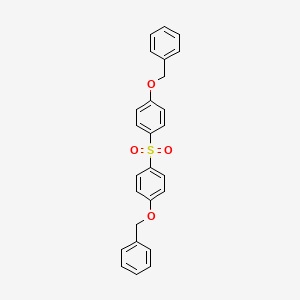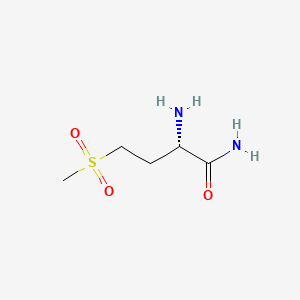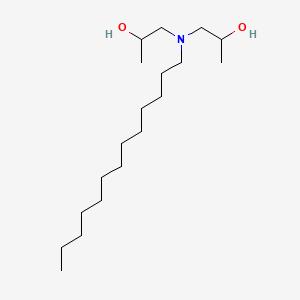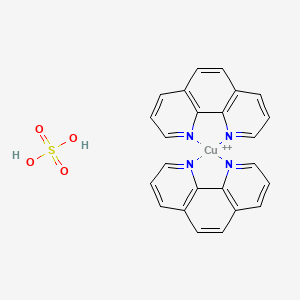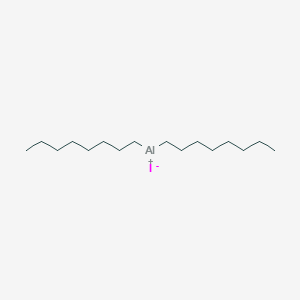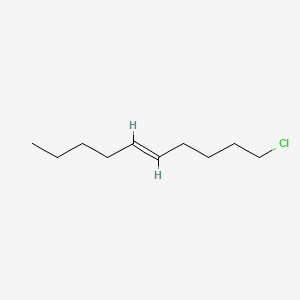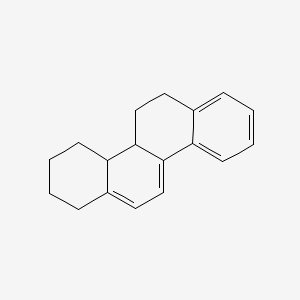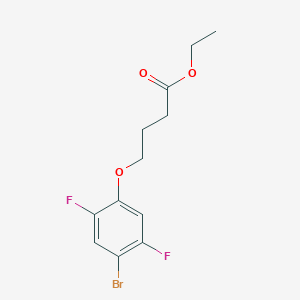
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is an organic compound with the molecular formula C₁₂H₁₃BrF₂O₃ and a molecular weight of 323.13 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenoxy group, which is further connected to a butanoate ester. It is commonly used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate typically involves the reaction of 4-bromo-2,5-difluorophenol with ethyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can target the ester group to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Coupling Reactions: Biaryl compounds and other coupled products.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity and binding affinity to various enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate
- Ethyl bromodifluoroacetate
- Fluorinated quinolines
Uniqueness
Ethyl 4-(4-bromo-2,5-difluoro-phenoxy)butanoate is unique due to the presence of both bromine and fluorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H13BrF2O3 |
|---|---|
Molekulargewicht |
323.13 g/mol |
IUPAC-Name |
ethyl 4-(4-bromo-2,5-difluorophenoxy)butanoate |
InChI |
InChI=1S/C12H13BrF2O3/c1-2-17-12(16)4-3-5-18-11-7-9(14)8(13)6-10(11)15/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MTRYNNKQVLMHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


